Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)
Description
Metabolic Pathways and Formation
Chlorpromazine Sulfone N-Oxide Hydrochloride arises through sequential oxidative modifications of chlorpromazine, a first-generation phenothiazine antipsychotic. In vivo studies in rats demonstrate that hepatic microsomal enzymes catalyze the oxidation of chlorpromazine’s sulfur atom to form sulfoxide intermediates, which are further oxidized to sulfones. Concurrently, the tertiary amine sidechain undergoes N-oxidation, yielding the N-oxide derivative. This dual oxidation process results in the formation of Chlorpromazine Sulfone N-Oxide Hydrochloride, a metabolite detectable in peripheral tissues and biological fluids.
Electrochemical synthesis studies corroborate this pathway, revealing that controlled oxidation of chlorpromazine in acetonitrile produces sulfone and N-oxide derivatives through a three-electron transfer mechanism. The metabolite’s stability under physiological conditions is attributed to the electron-withdrawing effects of the sulfone and N-oxide groups, which reduce further enzymatic degradation.
Biological Activity and Pharmacological Implications
Despite being a terminal oxidation product, Chlorpromazine Sulfone N-Oxide Hydrochloride retains partial pharmacological activity. Structural analyses suggest that the sulfone group enhances binding affinity to dopamine D2 receptors compared to the parent compound, while the N-oxide moiety modulates blood-brain barrier permeability. This duality positions the metabolite as both a potential active agent and a biomarker for chlorpromazine metabolism.
Table 1: Comparative Properties of Chlorpromazine and Its Sulfone N-Oxide Metabolite
Properties
Molecular Formula |
C17H20Cl2N2O3S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O3S.ClH/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)24(22,23)17-9-8-13(18)12-15(17)19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
InChI Key |
WMBCIABXLCLUGN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Material and General Considerations
- Starting compound: Chlorpromazine hydrochloride (CPZ HCl), a phenothiazine derivative.
- Goal: Oxidize the sulfur atom to sulfone and the nitrogen atom to N-oxide, resulting in the trioxide form.
- Reaction environment: Controlled pH, temperature, and oxidant concentration are critical to achieve selective oxidation without over-degradation.
Oxidation Reagents and Conditions
- Hydrogen peroxide (H2O2): Primary oxidant used for sulfoxidation and N-oxidation steps.
- Catalysts: Titanosilicate has been used to catalyze oxidation reactions effectively.
- pH control: Buffer solutions (acetate buffer pH 3.0 for sulfoxide formation, carbonate buffer pH 10.5 for N-oxide formation) are essential to direct the oxidation pathway.
- Solvent system: Methanol-water mixtures (typically 20-50% methanol) provide suitable solubility and reaction medium.
- Temperature: Reactions are generally conducted at 60°C for 1 hour to optimize yield.
Stepwise Oxidation Procedure
Preparation of Chlorpromazine Sulfoxide (S=O)
- Dissolve chlorpromazine hydrochloride (2 mmol scale) in methanol and acetate buffer (pH 3.0).
- Add titanosilicate catalyst (100 mg) and 30% hydrogen peroxide in molar ratio ranging from 1.3 to 2.0 equivalents relative to CPZ.
- Stir the mixture at 60°C for 1 hour.
- After reaction, adjust pH to 10.0 with sodium carbonate.
- Extract with chloroform, dry over sodium sulfate, and evaporate solvent.
- Crystallize sulfoxide product from ethanol or acetone mixtures.
Yield and Purity: Up to 95.7% sulfoxide formation with minimal unreacted drug or side products (see Table 1 below).
| H2O2 Volume (mL) | Molar Ratio to CPZ | Sulfoxide (%) | Other Products (%) | Unreacted Drug (%) | Total (%) |
|---|---|---|---|---|---|
| 0.26 | 1.3 | 95.7 | 1.3 | 2.3 | 99.3 |
| 0.32 | 1.6 | 70.1 | 26.3 | 0.1 | 96.5 |
| 0.40 | 2.0 | 69.0 | 24.9 | 0 | 93.9 |
Table 1: Effect of hydrogen peroxide concentration on chlorpromazine sulfoxide formation (large scale 2 mmol reaction).
Preparation of N-Oxide and Sulfone N-Oxide
- For N-oxide formation, reaction is performed in alkaline carbonate buffer (pH 10.5) with methanol.
- Higher molar equivalents of hydrogen peroxide (4-5 times) are required for efficient N-oxidation.
- Titanosilicate catalyst is also used.
- Reaction conditions: 60°C for 1 hour.
- After reaction, acidification with 10% hydrogen chloride in methanol forms the hydrochloride salt.
- Product is isolated by crystallization.
The combined oxidation to the sulfone N-oxide (trioxide form) involves sequential or simultaneous oxidation steps, carefully controlling oxidant amounts and reaction time to avoid over-oxidation or degradation.
Purification and Characterization
- Extraction with chloroform followed by drying and solvent evaporation.
- Crystallization from ethanol, methanol-acetone, or acetone to obtain pure hydrochloride salt.
- Purity confirmed by chromatographic techniques and NMR spectroscopy.
- Mass spectrometry confirms characteristic fragment ions distinguishing N-oxides from parent drugs.
- $$^{1}H$$- and $$^{13}C$$-NMR spectral data confirm the structure of the oxidized products.
Summary Table of Preparation Parameters
| Parameter | Sulfoxide Formation | N-Oxide Formation | Sulfone N-Oxide (Trioxide) Formation |
|---|---|---|---|
| pH | ~3.0 (acetate buffer) | ~10.5 (carbonate buffer) | Controlled stepwise, pH adjusted accordingly |
| Solvent | Methanol + buffer (20-50% methanol) | Methanol + buffer | Methanol + buffer |
| Temperature | 60°C | 60°C | 60°C |
| Catalyst | Titanosilicate (100 mg per 2 mmol CPZ) | Titanosilicate (200 mg per 2 mmol CPZ) | Titanosilicate, controlled addition |
| H2O2 Molar Equivalents | 1.3 - 2.0 | 4 - 5 | Sequential oxidation with controlled equivalents |
| Reaction Time | 1 hour | 1 hour | Sequential or combined 1-2 hours |
| Isolation | Chloroform extraction, crystallization | Acidification with HCl, crystallization | Acidification with HCl, crystallization |
Research Findings and Considerations
- The amount of hydrogen peroxide is critical; insufficient oxidant leads to incomplete conversion, while excess can cause degradation.
- pH adjustment after reaction is necessary for efficient extraction and product isolation.
- The use of titanosilicate as a catalyst enhances reaction rate and selectivity.
- Crystallization conditions affect purity and yield of the hydrochloride salt.
- Analytical methods such as HPLC, NMR, and mass spectrometry are essential for confirming product identity and purity.
- The preparation methods are scalable, with reactions performed on 2 mmol scale or larger with consistent yields.
Chemical Reactions Analysis
Degradation Pathways and Stability
The compound’s stability depends on oxygen levels and pH:
-
Under aerobic conditions : Further oxidation can occur, forming N,S,S-trioxide derivatives .
-
In aqueous solutions : Degradation produces insoluble byproducts (e.g., chlorpromazine N-oxide), causing opalescence due to poor water solubility .
-
Photocatalytic degradation : UV irradiation in the presence of titanium dioxide catalysts leads to dechlorination and hydroxylation, generating intermediates like nor-chlorpromazine (m/z 285) .
Analytical Characterization
Key methods for detection and quantification:
Reaction Mechanisms
-
Oxidation :
Excess favors sulfone and N-oxide formation, while controlled conditions minimize over-oxidation .
-
Photodegradation :
Under UV light, electron transfer reactions generate hydroxyl radicals (), leading to aromatic hydroxylation and dechlorination .
Industrial and Pharmacological Implications
Scientific Research Applications
Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a compound that has applications primarily as an impurity standard in pharmaceutical analysis and research .
Pharmaceutical Analysis
- Impurity Standard : Chlorpromazine Sulfone N-Oxide Hydrochloride is mainly used as an impurity standard . This means it serves as a reference compound to detect and quantify the presence of this specific degradation product in chlorpromazine drug formulations .
- Detection of Degradation Products : Studies have shown that chlorpromazine can degrade into compounds like chlorpromazine sulfoxide, chlorpromazine N-oxide, and norchlorpromazine . The sulfone N-oxide derivative is one such degradation product that can form during the drug's production or storage .
- Analytical Method Development : Researchers use Chlorpromazine Sulfone N-Oxide Hydrochloride to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to monitor the purity and stability of chlorpromazine .
- Chromatographic Studies : It is used in chromatographic methods for detecting impurities in chlorpromazine hydrochloride .
Research and Development
- Metabolite Studies : Chlorpromazine has several metabolites, including chlorpromazine sulfoxide and chlorpromazine N-oxide . Monitoring these metabolites is essential to understanding the drug's pharmacokinetics and pharmacodynamics .
- Photocatalytic Activity : Chlorpromazine's degradation products are investigated in photocatalysis research. For example, the photocatalytic conversion of chlorpromazine results in the formation of products with specific mass-to-charge ratio values, indicating degradation pathways involving hydroxyl radicals .
- Understanding Drug Response : Research has correlated chlorpromazine metabolites, including chlorpromazine sulfoxide, with therapeutic response in schizophrenic patients . High levels of chlorpromazine and its 7-hydroxy metabolite correlate with good therapeutic response, while high levels of the sulfoxide metabolite may negatively affect therapeutic response .
- Effects on Lactation and Infants : Studies have examined the presence and effects of chlorpromazine in breast milk and its impact on infants . These studies indirectly relate to the importance of monitoring chlorpromazine and its metabolites to ensure infant safety .
Mechanism of Action
The exact mechanism of action of Chlorpromazine Sulfone N-Oxide Hydrochloride is not fully understood. it is believed to act primarily as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, which reduces the activity of dopamine signaling pathways. This action is thought to contribute to its antipsychotic effects .
Comparison with Similar Compounds
Thioridazine Hydrochloride
Molecular Formula : C₂₁H₂₆N₂S₂·HCl
Molecular Weight : 407.03 g/mol
Key Differences :
Promethazine Hydrochloride
Molecular Formula : C₁₇H₂₀N₂S·HCl
Molecular Weight : 320.88 g/mol
Key Differences :
- Lacks the chloro substituent; used primarily as an antihistamine.
- Lower antipsychotic activity compared to chlorpromazine .
Metabolic Derivatives
Chlorpromazine N-Oxide
Molecular Formula : C₁₇H₁₉ClN₂O
Molecular Weight : 334.86 g/mol
Key Differences :
Chlorpromazine N,S-Dioxide
Molecular Formula : C₁₇H₁₉ClN₂O₂S
Molecular Weight : 366.87 g/mol
Key Differences :
- Features both N-oxide and sulfoxide groups.
Stability and Metabolic Pathways
Chlorpromazine Sulfone N-Oxide Hydrochloride is a terminal oxidation product, formed under strong oxidative conditions (e.g., H₂O₂, KMnO₄). Key stability considerations include:
Biological Activity
Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of the antipsychotic drug chlorpromazine. This compound has garnered interest due to its unique biological activities and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19ClN2O2S
- Molecular Weight : 350.86 g/mol
The compound is characterized by the presence of a sulfone group and an N-oxide functionality, which are significant for its biological interactions.
Chlorpromazine and its derivatives primarily function as antagonists at various neurotransmitter receptors. The biological activity of Chlorpromazine Sulfone N-Oxide can be attributed to:
- Dopamine Receptors : It acts as an antagonist at D1, D2, D3, and D4 receptors, influencing psychotic symptoms.
- Serotonin Receptors : It interacts with 5-HT1 and 5-HT2 receptors, contributing to anxiolytic and antidepressant effects.
- Histamine Receptors : Its action on H1 receptors leads to sedation and antiemetic effects.
- Cholinergic Receptors : Antagonism at M1/M2 receptors can result in anticholinergic side effects.
Antitumor Properties
Recent studies have indicated that Chlorpromazine derivatives may exhibit antitumor activity. A study demonstrated that Chlorpromazine inhibited tumor cell growth in U-87MG glioma cells through autophagy rather than apoptosis. The compound deregulated cell cycle progression and induced cell death without triggering apoptotic pathways .
Cytotoxicity Studies
Cytotoxicity assessments reveal that Chlorpromazine N-Oxide exhibits lower cytotoxicity in non-cancerous fibroblasts compared to cancer cells, suggesting potential therapeutic applications in oncology . The structure-activity relationship (SAR) indicates that modifications in the chlorpromazine structure can significantly affect its cytotoxic profile.
Metabolism and Bioactivation
Chlorpromazine undergoes extensive metabolism, primarily through cytochrome P450 enzymes. The formation of Chlorpromazine Sulfone N-Oxide occurs via oxidation processes involving flavin monooxygenases (FMO), which are crucial for the bioactivation of this compound .
Key Metabolites
The major metabolites include:
- Chlorpromazine Sulfoxide : A stable metabolite formed during metabolism.
- 7-Hydroxychlorpromazine : Another significant metabolite contributing to the pharmacological profile of chlorpromazine.
Case Studies
- Case Study on Autophagy Induction :
- Cytotoxicity Assessment :
Data Table: Biological Activities of Chlorpromazine Derivatives
Q & A
Q. What are the primary degradation pathways of Chlorpromazine Sulfone N-Oxide Hydrochloride in aqueous solutions?
Chlorpromazine Sulfone N-Oxide Hydrochloride undergoes oxidation in aqueous solutions, forming intermediates such as chlorpromazine sulfoxide and chlorpromazine N-oxide. These products further oxidize to chlorpromazine N,S,S-trioxide (sulfone N-oxide), which precipitates due to poor solubility, leading to opalescence in formulations. Parallel pathways include the formation of nor-chlorpromazine and its sulfoxide via reductive dealkylation. Liquid chromatography-mass spectrometry (LC-MS) is recommended to track these pathways and quantify impurities .
Q. How can researchers detect and quantify oxidation products (e.g., sulfoxide, sulfone) in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with fluorometric detection is a validated method. Using an amino-bonded column, chlorpromazine sulfone and sulfoxide can be resolved even at 0.1% contamination levels. Fluorescence detection modes (ex: 254 nm, em: 370 nm) enhance sensitivity for sulfone/sulfoxide, while switching modes allows quantification of the parent compound. This method outperforms USP XIX protocols in accuracy and speed (15-minute runtime) .
Q. What storage and handling conditions are critical to minimize degradation of Chlorpromazine Sulfone N-Oxide Hydrochloride?
- Storage : +5°C in airtight, light-protected containers to prevent photooxidation .
- Formulation : Use nitrogen purging during manufacturing to remove dissolved oxygen, and incorporate antioxidants (e.g., sodium metabisulfite) to stabilize aqueous solutions .
- pH Control : Avoid alkaline conditions (pH > 8), which accelerate degradation .
Advanced Research Questions
Q. What enzymatic and chemical interactions govern the metabolic pathways of Chlorpromazine Sulfone N-Oxide Hydrochloride?
The compound is metabolized via flavin-containing monooxygenase 1 (FMO1), forming the N-oxide derivative, while cytochrome P450 enzymes oxidize the sulfoxide group to the sulfone. Reductive pathways (e.g., back-conversion of N-oxide to parent compound) occur in biological matrices under alkaline conditions due to thiolate anions from albumin, necessitating pH-neutral extraction protocols to avoid artifactual results .
Q. How can researchers differentiate artifactual degradation products from genuine metabolites in biological samples?
- Sample Preparation : Avoid strong alkalinity (pH ≥ 14) during extraction, as this reduces N-oxide back to chlorpromazine .
- Analytical Validation : Use GC-MS with electron impact (EI) and positive chemical ionization (PCI) to confirm in vivo metabolites (e.g., 7-hydroxychlorpromazine, desmethylchlorpromazine sulfoxide) in rat urine. Compare against blank matrices to exclude extraction artifacts .
Q. What advanced chromatographic techniques resolve co-eluting metabolites in complex matrices?
- LC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 403 → 356 for sulfone N-oxide) .
- HILIC Chromatography : Hydrophilic interaction liquid chromatography improves resolution of polar metabolites like N-oxide derivatives .
Key Research Recommendations
- Process Optimization : Increase nitrogen purging duration (>30 min) and use ≥99.9% purity nitrogen to reduce dissolved oxygen in formulations .
- Metabolic Profiling : Combine LC-MS/MS with enzymatic inhibition studies (e.g., FMO1/P450 inhibitors) to elucidate pathway dominance in vivo .
- Artifact Mitigation : Validate extraction protocols using isotopically labeled internal standards (e.g., deuterated chlorpromazine) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
